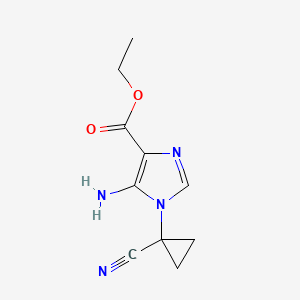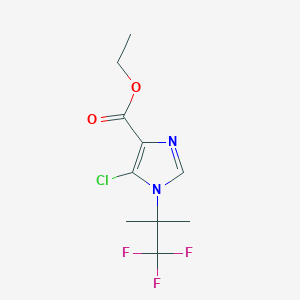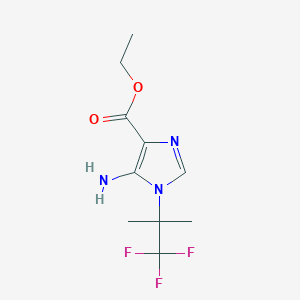
ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate, also known as EAMIC, is a synthetic compound with a variety of applications in the scientific research field. It is a versatile molecule that can be used to study various biological processes, as well as to develop new drugs and therapies. EAMIC has been used in numerous studies for its ability to act as a modulator of different biochemical pathways, as well as its ability to act as an inhibitor of certain enzymes.
作用机制
The exact mechanism of action of ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate is still under investigation. However, it is believed to act as a modulator of various biochemical pathways, as well as an inhibitor of certain enzymes. Specifically, it is thought to inhibit the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it is thought to modulate the enzyme-catalyzed conversion of glucose to fructose.
Biochemical and Physiological Effects
ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it has been found to decrease the activity of other enzymes, such as the enzyme that catalyzes the conversion of glucose to fructose. Furthermore, it has been found to modulate the activity of certain hormones, such as cortisol.
实验室实验的优点和局限性
The use of ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate for laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it has a wide range of applications in scientific research, making it a versatile molecule. However, there are some limitations to its use. For example, it is not very stable and can easily degrade over time. Additionally, it can be toxic to certain organisms, such as bacteria.
未来方向
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has a wide range of potential future applications. It could be used to develop new drugs and therapies for a variety of diseases, such as Alzheimer’s disease. Additionally, it could be used to study the effects of various drugs, such as the antidepressant fluoxetine. Furthermore, it could be used to modulate the activity of certain hormones, such as cortisol. Finally, it could be used to study the effects of various environmental factors, such as air pollution.
合成方法
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate can be synthesized using several different methods. The most common method is the reaction of ethyl amine and trifluoroacetic anhydride in an aqueous medium. This reaction produces a mixture of the desired product, ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate, and several byproducts. The byproducts can be removed through a series of separations and purifications. Other methods of synthesis include the reaction of ethyl amine and trifluoroacetic acid in an aqueous medium, as well as the reaction of ethyl amine and trifluoroacetic anhydride in a non-aqueous medium.
科学研究应用
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research. It has been used as a modulator of various biochemical pathways, such as the enzyme-catalyzed conversion of glucose to fructose. It has also been used as an inhibitor of certain enzymes, such as the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it has been used to study the effects of various drugs, such as the antidepressant fluoxetine. Furthermore, it has been used to develop new drugs and therapies for a variety of diseases, such as Alzheimer’s disease.
属性
IUPAC Name |
ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-4-18-8(17)6-7(14)16(5-15-6)9(2,3)10(11,12)13/h5H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFORGVLSPRWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C(C)(C)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

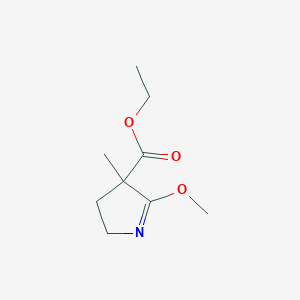

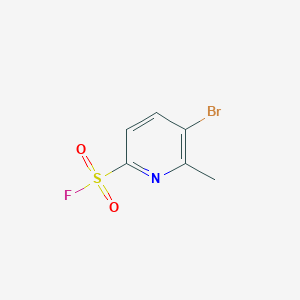
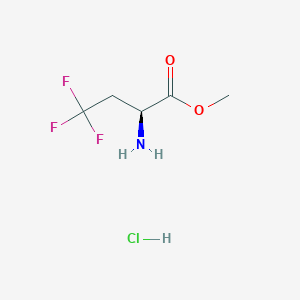

![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)

